1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one
Description
This compound features a naphthalen-2-yl group linked via an ethanone bridge to a tricyclic heterocyclic core (7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene) with a sulfanyl substituent at position 12. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting pathways influenced by aromatic and heterocyclic motifs.
Properties
Molecular Formula |
C21H16N2OS2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone |
InChI |
InChI=1S/C21H16N2OS2/c24-17(15-9-8-13-4-1-2-5-14(13)10-15)11-25-20-19-16-6-3-7-18(16)26-21(19)23-12-22-20/h1-2,4-5,8-10,12H,3,6-7,11H2 |
InChI Key |
XLYUULJESXPKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach starts with the formation of the naphthalene derivative, followed by the construction of the tricyclic core through cyclization reactions. Key steps may include:
Formation of the Naphthalene Derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Cyclization: The tricyclic structure is often formed via intramolecular cyclization reactions, which may involve sulfur and nitrogen-containing reagents.
Final Coupling: The final step involves coupling the naphthalene derivative with the tricyclic core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the tricyclic core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring or the tricyclic core.
Scientific Research Applications
1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur and nitrogen atoms in the tricyclic core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several analogues share the tricyclic core but differ in substituents:
- 1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[...]sulfanyl}ethan-1-one (): Replaces naphthalen-2-yl with a 3,4-dimethylphenyl group.
- 11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...]en-12-one (): Substitutes the ethanone bridge with a ketone at position 12 and introduces a 4-methoxyphenyl group. The methoxy group could modulate electronic effects, influencing binding affinity to targets like p38 MAPK .
- 10-ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[...]tetraene (): Incorporates a thiazole-methylsulfanyl group.
Table 1: Structural and Physicochemical Comparison
Bioactivity and Target Interactions
- Bioactivity Clustering : Compounds with similar tricyclic cores cluster into groups with shared modes of action, such as kinase inhibition or protease modulation. The naphthalen-2-yl group in the target compound may enhance π-π stacking with hydrophobic pockets in proteins like BTK or MMP-9, as inferred from ligand-based virtual screening studies .
- Protein Target Specificity : The sulfanyl group in the target compound and its analogues likely interacts with cysteine residues in active sites, a mechanism observed in covalent kinase inhibitors. Thiazole-containing derivatives (e.g., ) show higher specificity for targets with polar residues due to hydrogen-bonding interactions .
Biological Activity
The compound 1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one is a complex organic molecule characterized by a naphthalene moiety and a unique tricyclic structure that includes sulfur and nitrogen atoms. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities, particularly antimicrobial and anticancer properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2OS2 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 1-naphthalen-2-yl-2-(7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl)ethanone |
| InChI | InChI=1S/C21H16N2OS2/c24-17(15-9-8-13-4-1-2-5-14(13)10-15)11-25-20-19-16-6-3-7-18(16)26-21(19)23-12-22-20/h1-2,4-5,8-10,12H,3,6-7,11H2 |
| InChI Key | XLYUULJESXPKEL-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(Naphthalen-2-yl)-2-{7-thia...} exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Profile
A study focused on a series of naphthalene derivatives demonstrated their effectiveness against various resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 - 128 |
| Pseudomonas aeruginosa | 8 - 128 |
| Escherichia coli | 64 - 256 |
These findings suggest that the structural features of naphthalene derivatives contribute to their antibacterial efficacy, particularly in overcoming resistance mechanisms in pathogenic bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It is hypothesized that the unique tricyclic structure may allow for interaction with specific cellular targets involved in cancer progression.
The proposed mechanism involves the inhibition of key enzymes or receptors that are crucial for tumor growth and survival. The presence of sulfur and nitrogen atoms enhances the compound's ability to form non-covalent interactions with biological macromolecules, potentially leading to altered cellular signaling pathways.
Structure–Activity Relationship (SAR)
In silico studies have been conducted to understand the structure–activity relationship of similar compounds. These studies indicate that lipophilicity plays a significant role in the biological activity of these compounds, influencing their absorption and distribution in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
